

Spectral Data Analysis of 1-Bromo-2-methoxy-3-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-methoxy-3-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-Bromo-2-methoxy-3-nitrobenzene** (CAS No. 98775-19-0). The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound, which serves as a key intermediate in various synthetic applications, including pharmaceutical drug development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectral analysis.

Quantitative Spectral Data Summary

The following tables summarize the available and predicted spectral data for **1-Bromo-2-methoxy-3-nitrobenzene**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment	Solvent
7.94-8.03	m	2H	-	Aromatic H	DMSO-d ₆
7.32	d	1H	8.1	Aromatic H	DMSO-d ₆
3.92	s	3H	-	-OCH ₃	DMSO-d ₆
7.81-7.74	m	2H	-	Aromatic H	CDCl ₃
7.13	t	1H	8.1	Aromatic H	CDCl ₃
4.02	s	3H	-	-OCH ₃	CDCl ₃

Note: Variations in chemical shifts are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ) ppm
C2 (-OCH ₃)	150 - 160
C3 (-NO ₂)	145 - 155
C5	130 - 140
C6	125 - 135
C4	120 - 130
C1 (-Br)	110 - 120
-OCH ₃	55 - 65

Disclaimer: The ¹³C NMR data is predicted based on computational analysis and typical chemical shift ranges for similar functional groups, as experimental data is not readily available in the searched literature.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption Range (cm ⁻¹)
NO ₂ Asymmetric Stretch	1570 - 1500
NO ₂ Symmetric Stretch	1370 - 1300
C-O-C Stretch (Aryl Ether)	1275 - 1200
C-Br Stretch	680 - 515
Aromatic C-H Stretch	3100 - 3000
Aromatic C=C Stretch	1600 - 1450

Disclaimer: This data represents the expected characteristic absorption bands for the functional groups present in **1-Bromo-2-methoxy-3-nitrobenzene**. An experimental spectrum was not found in the reviewed literature.

Table 4: Mass Spectrometry (MS) Data

Ion	m/z
[M+H] ⁺	234

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation:

- Approximately 5-10 mg of solid **1-Bromo-2-methoxy-3-nitrobenzene** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆,

DMSO- d_6).

- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal standard.
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
- A standard proton pulse sequence is used to acquire the spectrum.
- Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

^{13}C NMR Acquisition:

- A carbon pulse program, typically with proton decoupling, is employed.
- A wider spectral width (e.g., 0-220 ppm) is necessary.
- A larger number of scans and a longer acquisition time are generally required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Solid Sample):

- KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
- The sample is placed in the spectrometer's sample compartment.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

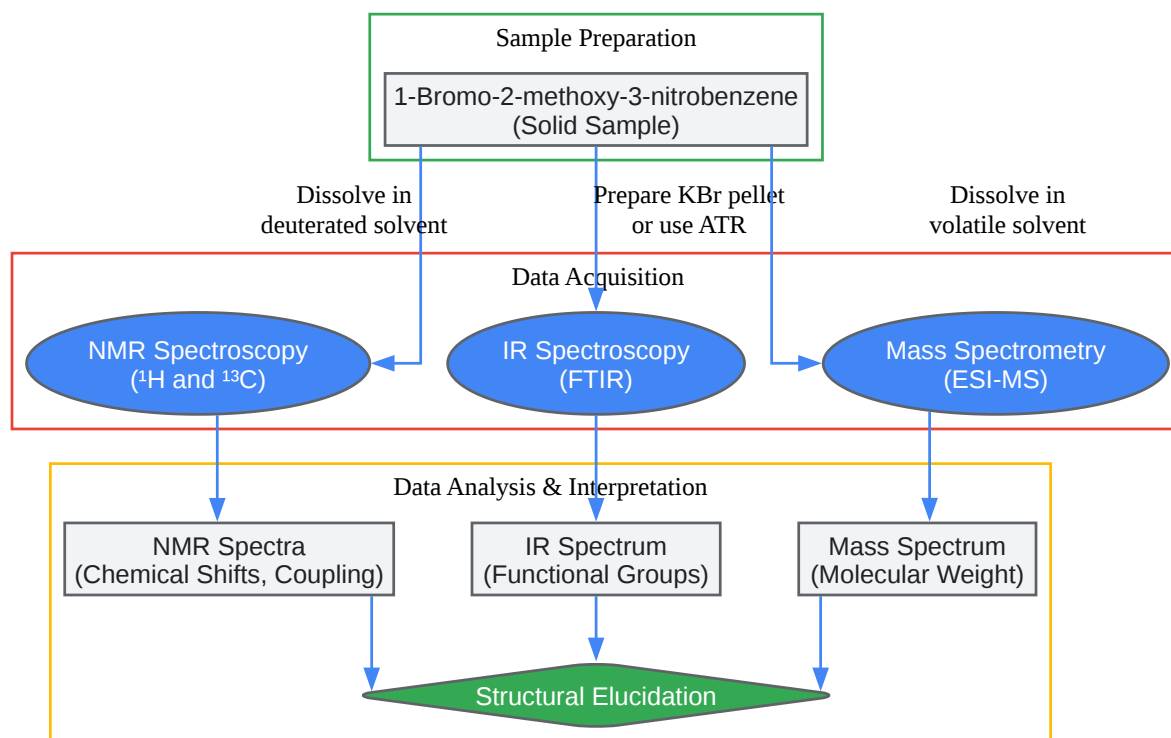
- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The concentration is typically in the range of 1-10 $\mu\text{g/mL}$.

Data Acquisition (ESI-MS):

- The sample solution is introduced into the ESI source, where it is nebulized and ionized.
- The resulting ions are guided into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the ion intensity versus the m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **1-Bromo-2-methoxy-3-nitrobenzene**.



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Caption: Workflow for the spectral analysis of **1-Bromo-2-methoxy-3-nitrobenzene**.

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